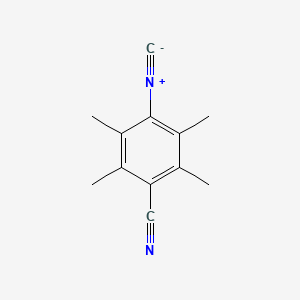
4-Isocyano-2,3,5,6-tetramethylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isocyano-2,3,5,6-tetramethylbenzonitrile is an organic compound with the molecular formula C12H12N2 It is characterized by the presence of an isocyano group (-NC) and a nitrile group (-CN) attached to a benzene ring substituted with four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isocyano-2,3,5,6-tetramethylbenzonitrile typically involves the reaction of 2,3,5,6-tetramethylbenzonitrile with a suitable isocyanide reagent under controlled conditions. One common method is the reaction of 2,3,5,6-tetramethylbenzonitrile with chloroform and a strong base such as potassium tert-butoxide to form the isocyano derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Isocyano-2,3,5,6-tetramethylbenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The isocyano group can participate in nucleophilic substitution reactions.
Addition Reactions: The nitrile group can undergo addition reactions with nucleophiles.
Oxidation and Reduction: Both the isocyano and nitrile groups can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols for substitution and addition reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the isocyano group can yield various substituted derivatives, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Isocyano-2,3,5,6-tetramethylbenzonitrile depends on its specific application. In chemical reactions, the isocyano and nitrile groups can act as reactive sites for various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetramethylbenzonitrile: Lacks the isocyano group, making it less reactive in certain chemical reactions.
4-Isocyano-2,3,5,6-tetramethylbenzene:
Uniqueness
4-Isocyano-2,3,5,6-tetramethylbenzonitrile is unique due to the presence of both isocyano and nitrile groups on a highly substituted benzene ring
Properties
CAS No. |
314080-38-1 |
|---|---|
Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
4-isocyano-2,3,5,6-tetramethylbenzonitrile |
InChI |
InChI=1S/C12H12N2/c1-7-9(3)12(14-5)10(4)8(2)11(7)6-13/h1-4H3 |
InChI Key |
UDSZSCNMXCFBML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C#N)C)C)[N+]#[C-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















